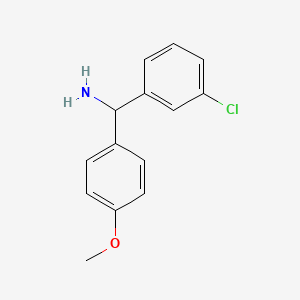

(3-Chlorophenyl)(4-methoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYQFXMPXWJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorophenyl 4 Methoxyphenyl Methanamine and Analogues

Reductive Amination Strategies for Benzylamines

Reductive amination is a widely employed and versatile method for the preparation of amines. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.in This strategy can be performed as a one-pot reaction or in a stepwise manner. tandfonline.com

From Substituted Benzaldehydes and Amines: Reductive Condensation Approaches

The synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanamine can be achieved through the reductive condensation of 3-chlorobenzaldehyde (B42229) and 4-methoxyaniline. This reaction first involves the formation of an N-(3-chlorobenzylidene)-4-methoxyaniline Schiff base intermediate. nih.govresearchgate.net Subsequent reduction of this imine yields the target secondary amine. The initial condensation is typically carried out in a solvent such as ethanol (B145695). nih.govresearchgate.net

The general applicability of this approach allows for the synthesis of a wide array of substituted benzylamines by varying the starting benzaldehyde (B42025) and primary amine. google.com For instance, the reaction of various benzaldehydes with primary amines, followed by reduction, provides access to a diverse library of N-benzylamines. google.com

Catalytic Hydrogenation in Methanamine Synthesis

Catalytic hydrogenation is a common method for the reduction of the imine intermediate formed from the condensation of an aldehyde and an amine. researchgate.net This process involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Various catalysts, including those based on palladium, nickel, or ruthenium, can be employed for this transformation. researchgate.netdicp.ac.cnresearchgate.net For example, N-benzylideneaniline can be hydrogenated to N-benzylaniline using a cationic hydridoruthenium complex. researchgate.net

The efficiency of the hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and the choice of solvent. researchgate.net While noble metal catalysts like palladium are effective, other metals such as nickel are also utilized due to their cost-effectiveness. researchgate.netmurdoch.edu.au The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired benzylamine (B48309). researchgate.net

| Catalyst System | Substrate | Product | Yield | Reference |

| cis-[RuH(NH3)(PMe3)4]PF6 | N-benzylideneaniline | N-benzylaniline | 95% | researchgate.net |

| Palladium on Carbon (Pd/C) | o-Nitrochlorobenzene | 2,2'-Dichlorohydrazobenzene | - | |

| γ-Mo2N | p-Chloronitrobenzene | p-Chloroaniline | High Selectivity | murdoch.edu.au |

| Bimetallic Cu/Ni Nanoparticles | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | - | bohrium.com |

Application of Borohydride (B1222165) Reducing Agents

Borohydride reagents are widely used for the reduction of imines in reductive amination reactions due to their selectivity and mild reaction conditions. organicreactions.org Sodium borohydride (NaBH4) is a common choice and is effective for reducing the imine formed from an aldehyde and a primary amine to a secondary amine. youtube.comorganic-chemistry.org To avoid the undesired reduction of the starting aldehyde, sodium borohydride is typically added after the imine formation is complete. commonorganicchemistry.com

Modified borohydride reagents, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), offer enhanced selectivity. chemicalbook.commasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce iminium ions in the presence of carbonyl groups, allowing for a one-pot reductive amination procedure. chemicalbook.commasterorganicchemistry.com The reaction is often carried out in solvents like methanol (B129727) or ethanol. commonorganicchemistry.comresearchgate.net The use of sodium borohydride on a solid support like alumina (B75360) has also been reported to efficiently reduce imines to secondary amines under solvent-free conditions. researchgate.net

| Reducing Agent | Substrate Type | Key Features | Reference |

| Sodium Borohydride (NaBH4) | Imines | Added after imine formation to avoid aldehyde/ketone reduction. | commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Imines/Iminium Ions | Selective for iminium ions over carbonyls; allows for one-pot reactions. | chemicalbook.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Imines | Mild and selective reducing agent. | commonorganicchemistry.com |

| NaBH4 on Alumina | Imines | High yields under solvent-free conditions. | researchgate.net |

Metal-Catalyzed Arylation and Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful and versatile methods for the synthesis of diarylmethylamines, offering alternative bond-forming strategies to reductive amination. These reactions often involve the use of palladium or rhodium catalysts to facilitate the formation of carbon-carbon or carbon-nitrogen bonds.

Palladium-Catalyzed Regioselective Arylation of Azaallyl Anions

A notable method for the synthesis of diarylmethylamine derivatives involves the palladium-catalyzed regioselective arylation of 2-azaallyl anions. nih.govnih.govacs.org These anions can be generated in situ from ketimine or aldimine precursors. nih.gov The use of a palladium catalyst, particularly with a NIXANTPHOS ligand, allows for the efficient coupling of these azaallyl anions with aryl chlorides, which are readily available and economical. nih.govacs.org

This methodology has been shown to be effective for a range of substrates, affording the desired diarylmethylamine products in good yields without isomerization. nih.govacs.org A gram-scale, one-pot procedure involving ketimine synthesis followed by arylation has also been developed, highlighting the practical utility of this approach. nih.gov The reaction demonstrates good functional group tolerance and can be applied to the synthesis of unsymmetrical diarylanilines through a C-H bond functionalization strategy. nih.gov

| Catalyst/Ligand | Substrates | Product Type | Key Advantage | Reference |

| Palladium/NIXANTPHOS | 2-Azaallyl anions and aryl chlorides | Diarylmethylamine derivatives | High regioselectivity, no product isomerization. | nih.govnih.govacs.org |

| 3rd-generation Buchwald precatalyst | Ketimines and aryl bromides | Diarylmethylamine derivatives | High yields with electron-donating and electron-withdrawing groups. | nih.gov |

Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines for Chiral Derivatives

For the synthesis of chiral diarylmethylamines, rhodium-catalyzed asymmetric arylation of N-tosylarylimines has emerged as a highly effective strategy. organic-chemistry.orgacs.org This method utilizes a chiral rhodium catalyst to control the stereochemistry of the addition of an aryl group to the imine. Various chiral ligands, such as (S)-ShiP, chiral dienes, and (S)-segphos, have been successfully employed to achieve high enantioselectivity. organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction typically involves the use of arylboronic acids or arylstannanes as the aryl source. organic-chemistry.orgacs.org The addition of these organometallic reagents to N-tosylarylimines in the presence of a rhodium catalyst and a chiral ligand can produce optically active diarylmethylamines with excellent yields and enantiomeric excesses (ee) up to 99%. organic-chemistry.orgacs.org The reaction conditions, including the choice of solvent and additives, can be optimized to maximize both yield and enantioselectivity. organic-chemistry.orgorganic-chemistry.org This approach provides a practical route to a wide range of enantiomerically enriched diarylmethylamines, which are valuable building blocks for pharmaceuticals. acs.orgorganic-chemistry.org

| Catalyst System (Rhodium/Ligand) | Aryl Source | Substrate | Product ee | Reference |

| Rh/(S)-ShiP | Arylboronic acids | N-tosylarylimines | up to 96% | organic-chemistry.orgacs.org |

| Rh/Chiral Diene (Fc-tfb) | Arylboroxines | Diarylmethylamines | ≥90% | acs.org |

| Rh/(R)-MeO-MOP | Arylstannanes | N-alkylidenesulfonamides | up to 96% | acs.org |

| Rh/Chiral Bicyclo[3.3.0]diene | Arylboronic acids | N-nosylimines | 98–99% | organic-chemistry.org |

| Rh/(R,R)-Ph-bod* | Arylboroxines | N-tosylarylimines | 95–99% | acs.org |

| Rh/(S)-segphos | Aryl titanium reagents | N-alkylidene sulfonamides | 86% to 96% | organic-chemistry.org |

Mechanistic Insights into Transition Metal Catalysis in C-N Bond Formation

Transition metal-catalyzed reactions are pivotal for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many diarylmethylamines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three main steps: wikipedia.orgnrochemistry.com

Oxidative Addition: A Pd(0) catalyst undergoes oxidative insertion into the aryl halide (e.g., 3-chlorobenzyl halide), forming a Pd(II) complex. wikipedia.orgacsgcipr.org The choice of ligands, often sterically hindered phosphines, is crucial at this stage to facilitate the reaction, especially with less reactive aryl chlorides. acsgcipr.org

Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. acsgcipr.orgnih.gov Common bases include sodium t-butoxide and various inorganic carbonates. acsgcipr.org

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com

Kinetic studies have revealed that the specific mechanism can be influenced by the choice of base and halide. nih.gov For instance, the nature of the base can affect the pathway of the oxidative addition step. nih.gov Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to accelerate the reaction, likely by preventing the formation of unreactive palladium dimers. wikipedia.org The development of increasingly sophisticated ligands continues to expand the scope and efficiency of this transformation. acsgcipr.org

Reductive amination is another powerful transition-metal-catalyzed method. acs.orgnih.govresearchgate.net This process typically involves the initial condensation of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine intermediate. acs.orgnih.govresearchgate.net This imine is then reduced to the corresponding amine. acs.orgnih.gov Transition metals such as ruthenium, rhodium, palladium, and iridium are often employed as catalysts to activate a reducing agent, frequently hydrogen gas or a hydride source. researchgate.netacs.org The catalytic cycle for the reduction step involves the activation of the reductant and the stereoselective transfer of a hydride to the imine intermediate. acs.org

| Catalytic Step | Description | Key Factors |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Ligand choice, nature of the halide. acsgcipr.orgnih.gov |

| Amine Coordination | Amine binds to the Pd(II) center. | Steric and electronic properties of the amine. |

| Deprotonation | Base removes a proton from the coordinated amine. | Base strength and type. acsgcipr.orgnih.gov |

| Reductive Elimination | C-N bond is formed, product is released, Pd(0) is regenerated. | Ligand properties, reaction temperature. wikipedia.org |

Synthesis via Imine Intermediates

The synthesis of this compound can be efficiently achieved through a pathway involving an imine intermediate. This approach typically consists of two main steps: the formation of the diaryl imine precursor followed by its reduction or reaction with a nucleophile.

Diaryl imines, also known as Schiff bases, are commonly synthesized through the condensation reaction between a diaryl ketone and a primary amine. rsc.org For the target compound, the precursor would be (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724) reacting with a suitable amine source, such as ammonia (B1221849) or a protected equivalent like benzophenone (B1666685) imine. nrochemistry.com This reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the imine product. rsc.org The reaction is typically catalyzed by mild acid. masterorganicchemistry.com

Alternatively, diaryl imines can be generated from aldimine precursors through palladium-catalyzed arylation of in situ generated 2-azaallyl anions. nih.gov This method allows for the construction of the diaryl framework directly at the imine stage.

Once the diaryl imine is formed, the C=N double bond can undergo nucleophilic addition to yield the final diarylmethylamine. A common method is the reduction of the imine, which is formally the addition of a hydride nucleophile. masterorganicchemistry.com Various reducing agents can be employed, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines in the presence of more reactive functional groups like ketones. masterorganicchemistry.comyoutube.com

Another powerful approach is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the imine. rsc.orgwiley-vch.de This adds an alkyl or aryl group to the carbon of the former C=N bond, providing a route to α-branched amines. wiley-vch.de The electrophilicity of the imine's carbon atom can be enhanced by using electron-withdrawing groups on the nitrogen, facilitating the addition of less reactive nucleophiles. wiley-vch.de Recent studies have even shown that these additions can be carried out efficiently in water, challenging the traditional requirement for strictly anhydrous conditions. uniba.it

| Reagent Type | Product Type | Key Features |

| Hydride Reductants (e.g., NaBH₄) | Secondary Amine (H is added) | Common and straightforward method for imine reduction. masterorganicchemistry.com |

| Grignard Reagents (R-MgX) | α-Substituted Amine (R is added) | Forms a new C-C bond, leading to more complex amines. wiley-vch.de |

| Organolithium Reagents (R-Li) | α-Substituted Amine (R is added) | Highly reactive nucleophiles for addition to imines. uniba.it |

Multistep Synthetic Sequences Involving this compound Precursors

The synthesis of this compound can be embedded within longer, multistep sequences to create more complex molecules. The diarylmethylamine core serves as a valuable scaffold for further functionalization.

A common precursor to the target amine is the corresponding ketone, (3-chlorophenyl)(4-methoxyphenyl)methanone. This ketone is typically synthesized via a Friedel-Crafts acylation reaction, where an activated aromatic ring (like anisole) is acylated with a substituted benzoyl chloride (like 3-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst. researchgate.net Once the ketone is formed, it can be converted to the target amine through reductive amination as previously described. acs.orgnih.gov

In some synthetic routes, the diarylmethylamine itself is an intermediate. For example, after its synthesis, the amine can undergo further reactions such as N-acylation to form amides or reaction with urea (B33335) to produce N-benzhydrylurea derivatives, which have shown biological activity. nih.gov

Exploration of Novel Synthetic Methodologies for Diarylmethylamines

The importance of diarylmethylamines continues to drive the development of new and improved synthetic methods. nih.gov Recent innovations focus on improving efficiency, enantioselectivity, and substrate scope.

One area of active research is the asymmetric synthesis of chiral diarylmethylamines. The aza-Friedel-Crafts reaction, for instance, has been used for the enantioselective synthesis of these compounds by reacting N-sulfonyl aldimines with electron-rich arenes, catalyzed by chiral Brønsted acids like BINOL-derived disulfonimides. nih.govacs.org

Another novel approach involves the palladium-catalyzed arylation of 2-azaallyl anions generated from readily available aldimine and ketimine precursors. nih.gov This method provides a flexible route to various diarylmethylamine derivatives. Furthermore, rhodium-catalyzed asymmetric additions of arylboronic acids or aryl titanium reagents to imines have proven highly effective for the enantioselective synthesis of diarylmethylamines. organic-chemistry.org The development of new chiral ligands is central to the success of these asymmetric transformations. organic-chemistry.org Researchers are also exploring more environmentally friendly and atom-economical approaches, such as replacing harmful alkyl halides with alcohols for N-alkylation steps in the synthesis of related drug molecules. eurekaselect.com

Stereochemical Considerations and Enantioselective Synthesis of 3 Chlorophenyl 4 Methoxyphenyl Methanamine

Chirality of the Methane (B114726) Carbon Center in Diarylmethylamines

The central carbon atom in (3-Chlorophenyl)(4-methoxyphenyl)methanamine, which links the two aryl rings and the amine group, is a stereocenter, also known as a chiral center. A stereocenter is defined as an atom within a molecule where the interchange of any two attached groups results in a new stereoisomer. For a carbon atom to be a chiral center, it must be sp³ hybridized and bonded to four different substituents.

In the case of this compound, the methane carbon is attached to:

A 3-chlorophenyl group

A 4-methoxyphenyl (B3050149) group

An amino group (-NH₂)

A hydrogen atom (-H)

Since all four of these groups are chemically distinct, the central carbon atom is asymmetric, rendering the molecule chiral. As a result, this compound exists as a pair of enantiomers: the (R)-enantiomer and the (S)-enantiomer. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The synthesis of this compound from achiral precursors without chiral influence typically results in a racemic mixture, which is a 50:50 mixture of the two enantiomers. libretexts.org

Asymmetric Synthesis Approaches

To obtain enantiomerically enriched or pure this compound, asymmetric synthesis methods are employed. These strategies aim to create the chiral center with a preference for one enantiomer over the other. The most common precursor for these syntheses is the corresponding diarylmethanimine, (3-Chlorophenyl)(4-methoxyphenyl)methanimine.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines. liv.ac.uk This process involves the use of a transition metal catalyst, such as iridium, rhodium, or palladium, complexed with a chiral ligand. researchgate.net The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the C=N double bond of the imine substrate, leading to the preferential formation of one enantiomer of the amine. acs.orgresearchgate.net

The enantioselective hydrogenation of diarylmethanimines is particularly challenging due to the steric similarity of the two aryl groups, making stereochemical differentiation difficult. researchgate.net However, significant progress has been made using iridium catalysts with specific chiral phosphine (B1218219) ligands, such as f-spiroPhos. acs.orgresearchgate.net These catalytic systems have demonstrated high efficiency and enantioselectivity for a variety of N-substituted diarylmethanimines under mild conditions, achieving excellent enantiomeric excess (ee) values. acs.orgresearchgate.net

| Catalyst/Ligand | Substrate Type | Conditions | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / f-spiroPhos | N-Alkyl Diarylmethanimines | H₂ (10 atm), Toluene, 25 °C | Up to 99.4% | acs.org |

| [Ir(COD)Cl]₂ / f-spiroPhos | N-Boc Diarylmethanimines | H₂ (50 atm), THF, 50 °C | Up to 99% | researchgate.net |

| Ir / (S,S)-f-Binaphane | N-Alkyl α-Aryl Furan-containing Imines | H₂ (pressure not specified), Additive | Up to 90% | nih.gov |

| Pd(OAc)₂ / Chiral Phosphine Ligand | N-Tosyl Diarylmethanimines | H₂ (pressure not specified), Solvent | High ee reported | researchgate.net |

In addition to catalytic hydrogenation, other asymmetric methods have been developed that avoid direct C=N bond reduction. Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govpageplace.de Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are effective organocatalysts for activating imines. liv.ac.ukrsc.org The CPA protonates the imine nitrogen, forming a chiral ion pair with its counteranion. This ion pair then directs the nucleophilic attack to one face of the iminium ion, thereby controlling the stereochemical outcome. liv.ac.ukresearchgate.net This strategy has been successfully applied to reactions like enantioselective transfer hydrogenations and aza-Friedel–Crafts reactions. liv.ac.ukrsc.org

Alternative metal-catalyzed approaches involve the enantioselective functionalization of C-H bonds. For instance, palladium-catalyzed enantioselective C-H iodination has been developed for the synthesis of chiral diarylmethylamines. chu-lab.org This method uses a chiral amino acid-derived ligand to direct the iodination of one of the aryl rings in a prochiral precursor, followed by further transformations to yield the chiral amine. chu-lab.org Similarly, rhodium-catalyzed asymmetric arylation of diarylmethylamines has been used to generate related chiral triarylmethane structures. nih.gov

Chiral Resolution Techniques

When a racemic mixture of this compound is produced, chiral resolution is required to separate the two enantiomers. Resolution techniques rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

Classical resolution via diastereomeric salt formation is a widely used and scalable technique for separating enantiomers of amines. pharmtech.com The process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org By carefully selecting the chiral resolving agent and the crystallization solvent, it is often possible to induce the preferential crystallization of one of the diastereomeric salts, while the other remains dissolved in the mother liquor. pharmtech.comlookchem.com Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. lookchem.com After separation by filtration, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, thereby liberating the enantiomerically pure amine. libretexts.org The resolving agent can often be recovered and reused. veranova.com

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. nih.gov This separation is achieved by using a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral molecule. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities.

This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and widely used for the enantioseparation of a broad range of chiral compounds, including amines. mdpi.com The choice of mobile phase (the solvent that carries the sample through the column) is critical for optimizing the separation.

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle of Separation | Source |

|---|---|---|---|---|

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD-H) | Hexane (B92381)/Isopropanol (B130326) mixtures | Differential diastereomeric interactions with CSP | mdpi.com |

| Chiral HPLC | Amylose-based (e.g., Chiralpak AD) | Polar organic or normal phase solvents | Varying stability of transient complexes | |

| Chiral SFC | Various polysaccharide-based CSPs | Supercritical CO₂ with alcohol modifier | Enhanced efficiency and speed | unchainedlabs.com |

| Derivatization + HPLC | Standard Silica Gel (achiral) | Solvent system based on diastereomer polarity | Separation of covalently bonded diastereomers | nih.gov |

Determination of Enantiomeric Excess in Chiral Diarylmethylamines

The quantification of enantiomeric purity, expressed as enantiomeric excess (e.e.), is a critical step in asymmetric synthesis. For chiral diarylmethylamines such as this compound, several analytical techniques are employed to accurately determine the ratio of enantiomers. The most prevalent and reliable methods include chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral auxiliaries.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.comuma.es The principle relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, separation. The relative area of the two chromatographic peaks corresponds directly to the ratio of the enantiomers in the mixture. While effective for many chiral amines, direct enantiomeric resolution of some diarylmethylamines can be challenging. For instance, a study on the structurally similar precursor, 1-((3-chlorophenyl)(phenyl)methyl) amine, found that it could not be resolved by chiral HPLC directly. nih.gov In such cases, a common strategy is pre-column derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for determining enantiomeric excess. rsc.org Since enantiomers are isochronous (exhibiting identical NMR spectra) in an achiral solvent, their differentiation requires the introduction of a chiral environment. This is typically achieved by converting the enantiomeric amine into a mixture of diastereomers through a reaction with a chiral derivatizing agent (CDA). rsc.orgrsc.org These resulting diastereomers are no longer mirror images and will have distinct signals in the NMR spectrum (e.g., ¹H or ¹³C NMR), allowing for their quantification by integrating the respective peaks. acs.org

A highly relevant example is the determination of the enantiomeric composition of 1-((3-chlorophenyl)(phenyl)methyl) amine. nih.gov In this case, the amine was reacted with an enantiomerically pure chiral derivatizing agent, (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chloride. This reaction quantitatively formed diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides. The diastereomeric ratio, and thus the e.e. of the original amine, was then readily determined by analyzing the distinct signals in the ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Other advanced NMR-based methods include the use of:

Chiral Solvating Agents (CSAs) : These form transient, non-covalent diastereomeric complexes with the analyte, inducing small chemical shift differences between the signals of the enantiomers. acs.org

Chiral Metal Complexes : Enantiopure metal complexes, such as those involving Iridium(III), can be used as auxiliaries to generate diastereomeric complexes with sufficient NMR signal resolution for accurate e.e. determination. acs.orgnih.gov

Phosphorus-31 NMR : Chiral phosphazane reagents have been developed as effective CDAs for amines. The reaction produces diastereomers with sharp, well-resolved signals in the ³¹P NMR spectrum, which can be integrated to determine the e.e. rsc.org

Other Techniques

While HPLC and NMR are the most common methods, other techniques can also be applied. Fluorescence-based assays offer a sensitive and high-throughput method based on the formation of fluorescent diastereomeric complexes. nih.gov Mass spectrometry can also be used to recognize chirality and determine enantiomeric excess, typically by analyzing the fragmentation patterns or reactions of diastereomeric ion complexes. ucdavis.edupolyu.edu.hk

The selection of the most appropriate method depends on the specific properties of the diarylmethylamine, the required accuracy, and the available instrumentation. For this compound, derivatization followed by NMR or HPLC analysis stands as a proven and reliable strategy, supported by studies on closely related structures. nih.gov

Interactive Data Table: Methods for Determining Enantiomeric Excess of Chiral Amines

| Method | Principle | Application Example for Diarylmethylamines | Key Advantages | Citations |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. | Direct separation of enantiomers. May require derivatization if direct resolution is unsuccessful. | Direct quantification, high sensitivity. | phenomenex.comuma.es |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the amine with a chiral agent (e.g., camphorsulfonyl chloride) to form diastereomers with distinct NMR signals. | Reaction of 1-((3-chlorophenyl)(phenyl)methyl) amine with camphor-10-sulfonyl chloride, followed by ¹H and ¹³C NMR analysis. | Accurate quantification via signal integration, structural information can be obtained. | nih.govrsc.orgacs.org |

| NMR with Chiral Solvating Agents (CSAs) | Non-covalent formation of transient diastereomeric complexes, causing separation of NMR signals for the two enantiomers. | General method for chiral amines. | Non-destructive, simple sample preparation. | acs.org |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral fluorophore, leading to differential fluorescence intensity or wavelength. | High-throughput screening of chiral amine libraries. | High sensitivity, suitable for high-throughput analysis. | nih.gov |

| Mass Spectrometry (MS) | Chiral recognition through the formation and fragmentation of diastereomeric complexes in the gas phase. | General method for chiral analysis. | High speed, requires very small sample amounts. | ucdavis.edupolyu.edu.hk |

Reactivity and Chemical Transformations of 3 Chlorophenyl 4 Methoxyphenyl Methanamine

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity, functioning as a nucleophile and a base. Its reactivity is modulated by the electronic effects of the attached (3-chlorophenyl) and (4-methoxyphenyl) groups.

Primary amines are susceptible to oxidation, and while specific studies on (3-Chlorophenyl)(4-methoxyphenyl)methanamine are not prevalent, its behavior can be inferred from the general reactivity of benzhydrylamines. Oxidation can lead to a variety of products depending on the reagent and reaction conditions. Mild oxidizing agents can convert the primary amine to the corresponding imine, (3-chlorophenyl)(4-methoxyphenyl)methanimine. Stronger oxidation could potentially lead to the formation of oximes or, under more vigorous conditions, cleavage of the C-N bond to yield the corresponding ketone, (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724). The presence of the benzylic proton facilitates these oxidation processes.

The nucleophilic nature of the primary amine in this compound allows for its straightforward derivatization. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amides: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-acylated products. For example, reacting the amine with acetyl chloride would produce N-((3-chlorophenyl)(4-methoxyphenyl)methyl)acetamide.

Sulfonamides: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. biointerfaceresearch.comnih.gov This reaction, known as the Hinsberg test for primary amines, results in the formation of a sulfonamide that is acidic and soluble in aqueous alkali. The synthesis of novel sulfonamide derivatives is a significant area of research due to their wide range of biological activities. biointerfaceresearch.comnih.govucl.ac.uk

Phosphonamides: Similarly, phosphonamides can be synthesized by reacting the amine with a suitable phosphoryl chloride, such as diethyl chlorophosphate, leading to the formation of a P-N bond.

The table below summarizes these common derivatization reactions.

| Derivative Class | Reagent Example | Product Example |

| Amide | Acetyl Chloride | N-((3-chlorophenyl)(4-methoxyphenyl)methyl)acetamide |

| Sulfonamide | p-Toluenesulfonyl Chloride | N-((3-chlorophenyl)(4-methoxyphenyl)methyl)-4-methylbenzenesulfonamide |

| Phosphonamide | Diethyl Chlorophosphate | Diethyl ((3-chlorophenyl)(4-methoxyphenyl)methyl)phosphoramidate |

The nucleophilicity of the amine group is a critical parameter determining its reaction rates with various electrophiles. researchgate.net The reactivity of amines and their derivatives can be quantitatively compared using scales like the Mayr nucleophilicity scale, which correlates reaction rates with the electrophilicity (E) of an electrophile and the nucleophilicity (N) and sensitivity (sN) of the nucleophile. nih.gov

The electronic nature of the aromatic substituents significantly influences the electron density on the nitrogen atom and, consequently, its nucleophilicity.

The 4-methoxyphenyl (B3050149) group has a strong electron-donating effect (+M effect) due to the methoxy (B1213986) substituent. This effect increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.

The 3-chlorophenyl group exerts an electron-withdrawing effect (-I effect) due to the electronegativity of the chlorine atom. This effect tends to decrease the electron density on the nitrogen, reducing its nucleophilicity.

Transformations Involving the Aromatic Halide

The chlorine atom on the phenyl ring represents another reactive site, primarily for reactions involving the carbon-halogen bond.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. libretexts.orgopenstax.org The classic SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orgyoutube.com

This reaction is generally feasible only when the aromatic ring is "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In this compound, the chloro substituent is in the meta position relative to the methanamine group. The methanamine group itself is not a strong electron-withdrawing group required for activation. Therefore, the 3-chlorophenyl ring is not sufficiently activated for classical SNAr reactions with common nucleophiles under standard conditions. For a reaction to occur, very harsh conditions (high temperature and pressure) or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling) would be necessary to facilitate the substitution of the chlorine atom. A growing class of concerted nucleophilic aromatic substitutions (cSNAr) can proceed without strong activating groups, but these are less common. nih.gov

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This transformation can be achieved using various methods, including catalytic hydrogenation, metal-based reducing agents (e.g., Na/NH₃), or hydride donors.

For this compound, reductive dehalogenation would convert the molecule into (4-methoxyphenyl)(phenyl)methanamine. A common laboratory method for this is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

Studies on the reductive dechlorination of 3-chlorobenzoate (B1228886) analogs have shown that the presence of other substituents on the ring can influence the reaction rate. nih.gov While the mechanism in microbial systems is complex, in chemical reductions, electron-donating groups can sometimes hinder reactions that proceed via nucleophilic attack on the C-Cl bond. However, for catalytic hydrogenolysis, the reaction is generally efficient for aryl chlorides.

The table below outlines potential outcomes for transformations at the aromatic halide site.

| Transformation | Reagents/Conditions | Product | Feasibility Notes |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | (3-Methoxyphenyl)(4-methoxyphenyl)methanamine | Very low; requires harsh conditions or catalysis. |

| Reductive Dehalogenation | H₂, Pd/C | (4-Methoxyphenyl)(phenyl)methanamine | Generally feasible under standard catalytic hydrogenation conditions. |

Reactions at the Methoxy-Substituted Phenyl Ring

The presence of a methoxy group (-OCH₃) on one of the phenyl rings significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This electron-donating group activates the ring, making it more susceptible to attack by electrophiles compared to an unsubstituted benzene (B151609) ring.

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In the case of the 4-methoxyphenyl moiety of this compound, the methoxy group enhances the electron density of the aromatic ring through resonance, thereby increasing its nucleophilicity. This activation facilitates reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The directing effect of the substituents already present on the benzene ring governs the regioselectivity of these substitutions. The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgwikipedia.org This means it directs incoming electrophiles to the positions ortho and para to itself. In the 4-methoxyphenyl ring, the para position is already occupied by the benzylic carbon. Therefore, electrophilic attack is anticipated to occur predominantly at the positions ortho to the methoxy group.

Below is a table summarizing the expected directing effects of the methoxy group on the aromatic ring.

| Substituent | Activating/Deactivating Effect | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -CH₂-R (Alkyl) | Weakly Activating | ortho, para |

This interactive table illustrates the general directing effects of substituents relevant to the 4-methoxyphenyl ring.

This donation of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures of anisole (B1667542) (methoxybenzene). This increased electron density at specific carbons makes them more attractive to electrophiles. The stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack is also enhanced when the attack occurs at the ortho or para positions, as the positive charge can be delocalized onto the oxygen atom of the methoxy group. libretexts.org This stabilization lowers the activation energy for the reaction, leading to a faster reaction rate compared to benzene.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, insights can be drawn from kinetic studies of analogous reactions, such as the aminolysis of various substrates. These studies provide a framework for understanding the potential reaction pathways and intermediates involved in transformations of the amino group.

Kinetic studies on the aminolysis of compounds like O-aryl thionobenzoates and aryl thiocarbamates with amines have been conducted to elucidate their reaction mechanisms. acs.orgrsc.org For instance, the reactions of 3-methoxyphenyl (B12655295) and 3-chlorophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines have been kinetically investigated. acs.org

In these studies, pseudo-first-order rate coefficients are often determined by using a large excess of the amine. The dependence of the observed rate constant on the amine concentration can reveal the reaction mechanism. A linear relationship often suggests a straightforward bimolecular reaction, while a non-linear, upward-curving plot can indicate a more complex mechanism, possibly involving a change in the rate-determining step or catalysis by a second amine molecule. acs.org

For example, in the aminolysis of certain thionocarbonates, the Brønsted-type plots (a graph of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine) for the first-order rate constant (k₁) are linear. acs.org The slope of this plot, known as the Brønsted coefficient (β₁), provides information about the transition state. Values of β₁ around 0.2 suggest that the formation of a tetrahedral intermediate is the rate-determining step. acs.org

In many nucleophilic acyl substitution reactions, including aminolysis, the mechanism is proposed to proceed through a tetrahedral intermediate. taylorandfrancis.com When a nucleophile, such as an amine, attacks the carbonyl carbon of an ester or a similar substrate, a transient species is formed where the hybridization of the carbonyl carbon changes from sp² to sp³. This species is known as a tetrahedral intermediate.

The following table outlines a generalized stepwise mechanism for aminolysis involving a tetrahedral intermediate:

| Step | Description | Intermediate(s) |

| 1 | Nucleophilic attack of the amine on the carbonyl group. | Zwitterionic Tetrahedral Intermediate (T±) |

| 2 | Deprotonation of the zwitterionic intermediate (optional, can be base-catalyzed). | Anionic Tetrahedral Intermediate (T⁻) |

| 3 | Expulsion of the leaving group from the intermediate. | Products |

This interactive table summarizes the key steps in a stepwise aminolysis reaction.

While these studies were not performed on this compound directly, they provide valuable mechanistic precedents for reactions involving nucleophilic attack by an amino group, suggesting that similar tetrahedral intermediates could be involved in its transformations.

Advanced Spectroscopic and Structural Elucidation of 3 Chlorophenyl 4 Methoxyphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The asymmetry of (3-Chlorophenyl)(4-methoxyphenyl)methanamine results in a unique set of signals for nearly every proton and carbon atom, providing a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the amine, methine, methoxy (B1213986), and aromatic protons. The primary amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 1.5-3.0 ppm. libretexts.org The methoxy (OCH₃) protons will present as a sharp singlet around 3.8 ppm. rsc.org The benzylic methine proton (-CH-), situated between two aromatic rings and adjacent to the amine, is predicted to be a singlet around 5.1-5.4 ppm.

The aromatic region will be complex. The 4-methoxyphenyl (B3050149) ring should exhibit a characteristic AA'BB' splitting pattern, with two doublets. The protons ortho to the methoxy group are expected around 6.9 ppm, while the protons ortho to the methanamine bridge will be further downfield, around 7.2 ppm. The 3-chlorophenyl ring will show a more intricate pattern with four distinct protons, predicted to resonate between 7.2 and 7.4 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The methoxy carbon is expected at approximately 55 ppm. rsc.org The benzylic methine carbon is predicted to be in the 58-65 ppm range. The aromatic region will contain twelve signals. Key signals include the carbon bearing the chlorine atom (C-Cl) around 134 ppm and the carbon bearing the methoxy group (C-O) at approximately 159 ppm. The remaining aromatic carbons will appear in the typical 114-145 ppm range, with their precise shifts influenced by the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | 1.5 - 3.0 (broad s, 2H) | - |

| -OCH₃ | ~3.8 (s, 3H) | ~55.2 |

| Benzylic -CH- | ~5.2 (s, 1H) | ~60.5 |

| 3-Chlorophenyl C-H | 7.2 - 7.4 (m, 4H) | 126.0 - 130.0 |

| 4-Methoxyphenyl C-H | ~6.9 (d, 2H), ~7.2 (d, 2H) | ~114.1, ~128.5 |

| C-Cl | - | ~134.5 |

| C-O | - | ~159.0 |

Application of 2D NMR Techniques for Connectivity Confirmation

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the specific connectivity of the atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Crucial correlations would be observed between the adjacent protons within the 3-chlorophenyl ring and between the ortho- and meta-protons of the 4-methoxyphenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon. It would be used to definitively assign each proton signal to a specific carbon signal, for instance, linking the methine proton signal at ~5.2 ppm to its carbon at ~60.5 ppm, and similarly for all C-H pairs in the aromatic rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular fragments. youtube.com Expected key correlations would include:

The methine proton (~5.2 ppm) showing correlations to the ipso-carbons of both the 3-chlorophenyl and 4-methoxyphenyl rings.

The methoxy protons (~3.8 ppm) correlating to the C4' carbon of the methoxyphenyl ring (~159.0 ppm).

Protons on one ring showing correlations to the ipso-carbon of the other ring via the methine bridge.

Vibrational Spectroscopy: FT-IR and Raman Studies

Identification of Functional Groups and Bond Vibrations

The FT-IR and Raman spectra of this compound would be characterized by vibrations from its primary amine, aryl-ether, chloro-aryl, and aromatic ring functionalities.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the FT-IR spectrum, corresponding to the asymmetric and symmetric stretches, typically located between 3500 and 3300 cm⁻¹. spectroscopyonline.com An NH₂ scissoring (bending) vibration is anticipated around 1650-1580 cm⁻¹. libretexts.org A broad N-H wagging band may also be observed in the 900-650 cm⁻¹ region. libretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations will appear as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methine and methoxy groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Vibrations: Multiple bands corresponding to the C=C stretching vibrations of the two aromatic rings are expected in the 1610-1450 cm⁻¹ region.

C-O and C-N Vibrations: The characteristic aryl-ether C-O stretch will produce a strong band, with the asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aliphatic C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

C-Cl Vibration: A moderate to strong absorption band corresponding to the C-Cl stretch is expected in the 800-600 cm⁻¹ region.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=C Aromatic Ring Stretch | 1610 - 1450 | Medium-Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Variable |

| C-O-C Asymmetric Stretch (Aryl Ether) | ~1250 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Analysis of Intra- and Intermolecular Interactions

The primary amine group is a key site for intermolecular interactions, specifically hydrogen bonding. spectroscopyonline.com The N-H groups can act as hydrogen bond donors, while the nitrogen lone pair, the methoxy oxygen, and the π-systems of the aromatic rings can act as acceptors. acs.org In the condensed phase (solid or neat liquid), this hydrogen bonding would cause a significant broadening and a shift to lower frequency (red-shift) of the N-H stretching bands in the FT-IR spectrum compared to the spectrum of a dilute solution in a non-polar solvent. spectroscopyonline.com This phenomenon is a classic indicator of intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound are the two substituted benzene (B151609) rings.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. Compared to unsubstituted benzene, the presence of auxochromes (the -Cl, -OCH₃, and -CH(R)NH₂ groups) will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity. researchgate.net

Two main absorption bands are anticipated:

An intense band at a shorter wavelength (around 220-240 nm), corresponding to the primary π → π* transition (analogous to the E₂-band in benzene).

A less intense band at a longer wavelength (around 270-290 nm) with fine structure, corresponding to the secondary, symmetry-forbidden π → π* transition (analogous to the B-band in benzene). sielc.com

The methoxy group is a strong electron-donating group that typically causes a significant red-shift. The chloro group and the methanamine bridge also contribute to this shift. Additionally, weaker n → π* transitions involving the non-bonding electrons on the nitrogen, oxygen, and chlorine atoms are possible but are often obscured by the much stronger π → π* transitions.

Predicted Electronic Transitions

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Substituted Phenyl Rings | ~230 |

Electronic Absorption Characteristics Related to Aromatic Systems

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within its two aromatic rings: the 3-chlorophenyl group and the 4-methoxyphenyl group. The UV-Vis spectrum of such compounds typically displays absorption bands arising from π → π* transitions, which are characteristic of conjugated aromatic systems.

The presence of substituents on the phenyl rings significantly influences the position and intensity of these absorption bands. The methoxy (-OCH₃) group on the para-position of one ring acts as an auxochrome, an electron-donating group that can increase the wavelength of maximum absorption (λmax), an effect known as a bathochromic shift. This is due to the extension of the conjugated system through the resonance effect of the oxygen's lone pairs with the aromatic π-system. Conversely, the chlorine atom on the meta-position of the second ring is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its effect on the absorption spectrum is generally less pronounced than that of the methoxy group.

In analogous compounds like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a strong absorption band is observed in the 300–400 nm range (λmax at 332 nm), which is attributed to an intramolecular charge transfer (CT) from the electron-rich methoxyphenyl moiety to the electron-acceptor part of the molecule. researchgate.net Similarly, chalcones containing a 4-methoxyphenyl group exhibit absorption maxima around 342 nm, assigned to n → π* and π → π* transitions within the aromatic framework. researchgate.net Based on these related structures, the electronic spectrum of this compound is expected to show characteristic aromatic absorptions below 300 nm, potentially with a shoulder or a distinct band at a longer wavelength due to charge transfer interactions influenced by the substituted phenyl rings.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Moiety | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl Rings | 250 - 300 |

| n → π* | Amine, Methoxy Groups | 300 - 350 |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when measured in different solvents of varying polarity. This phenomenon provides insight into the electronic distribution of a molecule in its ground and excited states and its interactions with the surrounding solvent molecules.

For this compound, the presence of the polar amine (-NH₂) and methoxy (-OCH₃) groups, alongside the largely nonpolar aromatic rings, suggests a significant dipole moment that can interact with solvent dipoles. The nature of these interactions can alter the energy gap between the ground state (S₀) and the first excited state (S₁).

Two primary effects are considered:

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). This is common for π → π* transitions.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap, leading to a shift to a shorter wavelength (a blue shift). This effect is often observed for n → π* transitions, where the non-bonding electrons involved are often engaged in hydrogen bonding with protic solvents, lowering their ground state energy.

Given the structure of this compound, it is plausible that its n → π* transitions would exhibit a hypsochromic shift in polar protic solvents (like ethanol (B145695) or methanol) compared to nonpolar solvents (like hexane (B92381) or cyclohexane) due to hydrogen bonding at the amine and methoxy groups. Conversely, the π → π* and charge-transfer bands may show a bathochromic shift with increasing solvent polarity. Studies on other polar heterocyclic compounds confirm that they often show strong solvatochromic behavior. scirp.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (molecular formula C₁₄H₁₄ClNO), the exact monoisotopic mass is calculated to be 247.0764 g/mol . uni.lu Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 247, with a characteristic isotopic peak at m/z 249 ([M+2]⁺•) approximately one-third the intensity of the [M]⁺• peak, confirming the presence of one chlorine atom.

The fragmentation of the molecular ion is guided by the stability of the resulting carbocations and neutral radicals. For amines, the most prevalent fragmentation pathway is α-cleavage—the breaking of a bond adjacent to the C-N bond.

Key expected fragmentation pathways include:

α-Cleavage: The primary fragmentation would involve the cleavage of the bond between the methine carbon and one of the aromatic rings.

Loss of a chlorophenyl radical (•C₆H₄Cl, 111.0 Da) would lead to a fragment ion at m/z 136, corresponding to [CH(NH₂)C₆H₄OCH₃]⁺.

Loss of a methoxyphenyl radical (•C₆H₄OCH₃, 107.1 Da) would result in a fragment ion at m/z 140, corresponding to [CH(NH₂)C₆H₄Cl]⁺. The relative abundance of these peaks would depend on the stability of the respective radicals and cation fragments.

Benzylic Cleavage: The ions formed from α-cleavage can further fragment. For example, the ion at m/z 140 could lose ammonia (B1221849) (NH₃) to form a chlorotropylium or related aromatic cation at m/z 123.

Loss of Small Molecules: Cleavage within the substituents can also occur, such as the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 247/249 | [C₁₄H₁₄ClNO]⁺• | Molecular Ion ([M]⁺•) |

| 140/142 | [C₇H₇NCl]⁺ | α-Cleavage (Loss of •C₇H₇O) |

| 136 | [C₈H₁₀NO]⁺ | α-Cleavage (Loss of •C₆H₄Cl) |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not publicly available, its conformation can be reliably inferred from closely related structures, such as N-(4-Chlorophenyl)-4-methoxybenzamide. nih.gov

Molecules of this type, containing two phenyl rings attached to a central sp³-hybridized carbon, are inherently non-planar. The steric hindrance between the ortho-hydrogens of the two aromatic rings prevents free rotation around the C-C bonds, forcing the rings to adopt a twisted conformation.

Dihedral Angle: The most significant conformational parameter is the dihedral angle between the mean planes of the 3-chlorophenyl and 4-methoxyphenyl rings. In analogous structures like substituted benzophenones and benzamides, this angle is typically significant, often falling in the range of 50° to 60°. nih.govresearchgate.net For N-(4-Chlorophenyl)-4-methoxybenzamide, the dihedral angle between the two benzene rings is 59.24°. nih.gov This indicates a pronounced "propeller-like" or twisted geometry for the molecule, which minimizes steric repulsion.

Bond Lengths and Angles: The C-C, C-N, C-O, and C-Cl bond lengths and the bond angles around the central methine carbon are expected to adopt standard values for sp³ and sp² hybridized atoms, respectively. The geometry around the nitrogen atom of the primary amine group would be trigonal pyramidal.

Table 3: Expected Geometrical Parameters based on Analogous Structures

| Parameter | Description | Expected Value |

|---|---|---|

| Dihedral Angle (Phenyl-Phenyl) | Angle between the two aromatic ring planes | 50° - 60° |

| C(aryl)-C(methine) Bond Length | ~1.51 Å | |

| C(methine)-N Bond Length | ~1.47 Å |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. The functional groups in this compound—the amine group (hydrogen bond donor), the methoxy oxygen (hydrogen bond acceptor), the chlorine atom (weak hydrogen bond acceptor), and the aromatic π-systems—all play crucial roles in defining the supramolecular architecture.

Based on the analysis of similar crystal structures, the following interactions are expected to be prominent in the crystal packing: nih.govnih.govmdpi.commdpi.com

N—H···O/N—H···N Hydrogen Bonds: The primary amine group is a strong hydrogen bond donor. It is highly probable that it forms hydrogen bonds with either the methoxy oxygen atom of a neighboring molecule (N—H···O) or the amine nitrogen of another molecule (N—H···N). These interactions are typically the strongest and are key in forming one-dimensional chains or two-dimensional sheets within the crystal.

C—H···O and C—H···Cl Interactions: Weaker hydrogen bonds involving aromatic C-H donors and the methoxy oxygen or chlorine atom as acceptors can further stabilize the crystal packing, linking the primary hydrogen-bonded motifs into a three-dimensional network.

C—H···π Interactions: The hydrogen atoms on the aromatic rings can also interact with the π-electron cloud of an adjacent phenyl ring, further connecting the molecules in the solid state.

Computational and Theoretical Investigations of 3 Chlorophenyl 4 Methoxyphenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying molecular systems. Ab initio methods calculate molecular properties based on fundamental physical constants without relying on experimental data. DFT, a widely used alternative, calculates the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.net

For a molecule like (3-Chlorophenyl)(4-methoxyphenyl)methanamine, DFT calculations, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed to optimize the molecular geometry to its lowest energy state. researchgate.netresearchgate.netresearchgate.net This optimized structure serves as the basis for calculating various molecular properties, including vibrational frequencies, electronic transitions, and reactivity descriptors. dntb.gov.uaresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons within it.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) and 6-311++G(d,p), which offer varying levels of flexibility and accuracy. acadpubl.eunih.govmalayajournal.org

The selection of a basis set involves a trade-off between computational cost and the desired accuracy. Larger basis sets, which include polarization and diffuse functions (indicated by suffixes like (d,p) and ++), provide a more accurate description of the electron distribution, especially for systems with lone pairs or anions. However, they are more computationally demanding. For a molecule of the size of this compound, a basis set such as 6-311G(d,p) is often chosen to provide reliable results for geometry optimization and electronic property calculations without incurring prohibitive computational time. researchgate.netresearchgate.net

Advanced Applications in Synthetic Chemistry and Fundamental Research

(3-Chlorophenyl)(4-methoxyphenyl)methanamine as a Building Block in Complex Molecule Synthesis

The strategic placement of a chloro and a methoxy (B1213986) group on the two phenyl rings of this compound provides multiple reactive sites and modulates the electronic character of the molecule. This makes it a valuable precursor for the synthesis of a diverse array of more complex chemical entities.

Preparation of Substituted Diarylmethanamine Derivatives for Methodological Development

The synthesis of substituted diarylmethanamines is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a foundational structure for the development of new synthetic methodologies. For instance, the core diarylmethanamine structure can be accessed through various established routes, which can then be adapted and optimized for the synthesis of a library of derivatives.

One common approach to synthesizing the core structure of diarylmethanamines involves the reductive amination of the corresponding benzophenone (B1666685). In the case of this compound, this would involve the reaction of (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724) with an amine source under reducing conditions. The development of efficient and selective methods for this transformation is an active area of research.

Furthermore, the amine functionality of this compound can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships in newly synthesized compounds. This derivatization can include acylation, alkylation, and arylation reactions, providing access to a vast chemical space of substituted diarylmethanamines. The data below illustrates the variety of related diarylmethanamine derivatives that can be conceptualized based on this core structure.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1016749-15-7 | C14H14ClNO | 247.72 |

| (4-Chlorophenyl)(3-methoxyphenyl)methanamine | 860183-08-0 | C14H14ClNO | 247.72 |

| (3-Chlorophenyl)(3-methoxyphenyl)methanamine | 1179796-67-8 | C14H14ClNO | 247.72 |

| (2-Chlorophenyl)(4-methoxyphenyl)methanamine | 1016729-95-5 | C14H14ClNO | 247.72 |

Role in the Construction of Novel Organic Scaffolds

The utility of this compound extends to its use as a key fragment in the construction of novel and complex organic scaffolds. A significant application of this compound is in the synthesis of histone demethylase inhibitors chiralen.com. Histone demethylases are enzymes that play a crucial role in epigenetic regulation, and their inhibitors are of great interest as potential therapeutic agents, particularly in oncology.

Patents disclose the use of this compound as a starting material in the multi-step synthesis of these inhibitors chiralen.com. The diarylmethanamine moiety forms a core component of the final inhibitor molecule, which is designed to interact with the active site of the histone demethylase enzyme. The specific substitution pattern of the aromatic rings is critical for achieving the desired biological activity.

The synthesis of such complex molecules often involves a series of reactions where the this compound unit is further elaborated. This underscores the importance of this compound as a readily available and versatile building block for the construction of high-value, biologically active molecules.

Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics

The presence of a chloro group (an electron-withdrawing group) on one phenyl ring and a methoxy group (an electron-donating group) on the other makes this compound an excellent model system for studying the influence of substituents on reaction kinetics and thermodynamics.

The electronic effects of these substituents can be quantified by their Hammett parameters (σ). The chloro group in the meta position has a positive σ value, indicating its electron-withdrawing nature through the inductive effect. Conversely, the methoxy group in the para position has a negative σ value, signifying its electron-donating character through resonance.

These opposing electronic effects can significantly influence the rates and equilibria of reactions involving the amine functionality or the aromatic rings. For example, in reactions where the amine nitrogen acts as a nucleophile, the electron-donating methoxy group would be expected to increase the reaction rate, while the electron-withdrawing chloro group would decrease it.

Kinetic studies on related aromatic systems have provided valuable insights into these effects. For instance, studies on the aminolysis of thionocarbonates bearing 3-chlorophenyl and 3-methoxyphenyl (B12655295) groups have demonstrated how these substituents influence the rate-determining step of the reaction. The electron-withdrawing effect of the 3-chloro substituent was found to accelerate the reaction compared to the 3-methoxy substituent.

Contributions to the Understanding of Structure-Reactivity Relationships in Aromatic Amines

By systematically modifying the structure of this compound and studying the resulting changes in reactivity, chemists can gain a deeper understanding of structure-reactivity relationships in aromatic amines. This knowledge is fundamental to the rational design of new catalysts, reagents, and functional molecules.

The interplay between the inductive and resonance effects of the chloro and methoxy substituents, as well as their steric influence, can be dissected through detailed kinetic and mechanistic studies. For example, the basicity of the amine nitrogen is influenced by the electronic nature of both aromatic rings. The electron-donating methoxy group increases the electron density on the nitrogen, making it more basic, while the electron-withdrawing chloro group has the opposite effect.

These structure-reactivity relationships can be further explored by introducing additional substituents onto the aromatic rings or by varying the nature of the reaction partner. The data gathered from such studies can be used to develop quantitative structure-activity relationship (QSAR) models, which are valuable tools in drug discovery and materials science.

Future Research Directions and Unexplored Avenues for 3 Chlorophenyl 4 Methoxyphenyl Methanamine Research

Development of Green Chemistry Approaches for Synthesis

The future synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanamine should prioritize environmentally sustainable methods that align with the principles of green chemistry. mdpi.comresearchgate.netnih.gov Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. nih.gov Research should focus on minimizing environmental impact through improved atom economy, use of safer solvents, and energy-efficient processes. researchgate.netsemanticscholar.org

Promising green approaches for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction times, reduce side reactions, and improve yields compared to conventional heating methods. nih.govmdpi.com A future study could focus on optimizing a one-pot reductive amination of 3-chloro-4'-methoxybenzophenone under microwave conditions.

Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as ball-milling, represent a significant advancement in sustainable chemistry. evitachem.com This approach minimizes waste by eliminating bulk solvents and can enhance reaction kinetics. Research into the mechanochemical synthesis of this compound from the corresponding ketone and an ammonia (B1221849) source, using a solid-supported reducing agent, could yield a highly efficient and eco-friendly protocol. evitachem.com

Catalytic Transfer Hydrogenation: Utilizing safe hydrogen donors like formic acid or isopropanol (B130326) with heterogeneous catalysts can replace high-pressure hydrogenation or metal hydride reagents, enhancing the safety and sustainability of the reduction step.

A comparative analysis highlights the potential benefits of these green approaches.

Table 1: Comparison of Synthetic Approaches for Diarylmethylamine Synthesis

| Metric | Traditional Reductive Amination | Proposed Green Approaches |

|---|---|---|

| Solvents | Dichloromethane, Tetrahydrofuran | Water, Ethanol (B145695), or Solvent-free |

| Reagents | NaBH(OAc)₃, LiAlH₄ | Catalytic H₂, Formic Acid, NaBH₄/Al₂O₃ |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Waste Profile | High organic and salt waste | Minimal waste, potential for catalyst recycling |

| E-Factor (Est.) | 10 - 40 | < 5 |

Exploration of Catalytic Applications Beyond Traditional Synthesis

While the catalytic synthesis of diarylmethylamines is well-explored, the use of this compound itself as a catalyst or ligand is a significant unexplored avenue. Its chiral center (at the methanamine carbon) suggests potential applications in asymmetric catalysis after resolution of its enantiomers.

Future research should investigate its utility in the following areas:

Organocatalysis: As a primary amine, it could serve as an organocatalyst for reactions such as Michael additions or aldol (B89426) condensations, proceeding through enamine or iminium ion intermediates.

Ligand Synthesis: The amine group provides a coordination site for transition metals. It could be functionalized to create novel bidentate or monodentate ligands for cross-coupling reactions. The electronic properties of the substituted phenyl rings could be tuned to influence the catalytic activity of the metal center. Copper-catalyzed amination reactions, for instance, have been shown to be effective for synthesizing various benzhydryl amines and could be a starting point for ligand design. researchgate.net

In-depth Investigations into Novel Reaction Pathways and Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new ones. youtube.com While general mechanisms for reactions like reductive amination are known, detailed kinetic and computational studies specific to this substrate are lacking. masterorganicchemistry.comyoutube.com

Key areas for mechanistic investigation include:

Imine Formation and Reduction: A detailed study of the kinetics of the initial condensation between (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724) and an amine source, followed by the reduction step. masterorganicchemistry.com Investigating the rate-determining step and the stability of the intermediate imine would allow for precise reaction control.

Side-Reaction Profiling: Characterizing potential side reactions, such as over-alkylation or homocoupling of starting materials, under various conditions. This knowledge is essential for maximizing the yield and purity of the desired product.

Stereoselective Synthesis: Developing novel asymmetric pathways to access enantiomerically pure forms of the amine. This could involve chiral auxiliaries, chiral catalysts, or enzymatic resolutions. The study of N-sulfinyl aldimine chemistry, which has been applied to similar structures, could be a fruitful direction. evitachem.com

Table 2: Potential Reaction Pathways for Mechanistic Study

| Reaction Type | Key Reagents | Mechanistic Question to Investigate |

|---|---|---|

| Direct Reductive Amination | Ketone, NH₃/NH₄OAc, Reducing Agent (e.g., H₂/Pd) | Is imine formation or reduction the rate-limiting step? |